![molecular formula C14H18N3O4P B12922348 N-[Ethoxy(phenyl)phosphoryl]-L-histidine CAS No. 918794-05-5](/img/structure/B12922348.png)
N-[Ethoxy(phenyl)phosphoryl]-L-histidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid is a complex organic compound that features a unique combination of functional groups, including an ethoxy group, a phenyl group, a phosphoryl group, an amino group, and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal with ammonia and formaldehyde.
Introduction of the ethoxy(phenyl)phosphoryl group: This step involves the reaction of phenylphosphonic dichloride with ethanol to form ethoxy(phenyl)phosphonic dichloride, which is then reacted with an appropriate amine to introduce the amino group.
Coupling with the imidazole derivative: The final step involves coupling the imidazole derivative with the ethoxy(phenyl)phosphoryl amine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring and the ethoxy group.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine oxide or a phosphine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products:
Oxidation: Products may include imidazole N-oxides or phosphonic acid derivatives.
Reduction: Products may include phosphine oxides or reduced imidazole derivatives.
Substitution: Products may include halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid has several research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- (2S)-2-((Methoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid
- (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-pyrrol-4-yl)propanoic acid
- (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-pyrazol-4-yl)propanoic acid
Uniqueness: (2S)-2-((Ethoxy(phenyl)phosphoryl)amino)-3-(1H-imidazol-4-yl)propanoic acid is unique due to the presence of the imidazole ring, which imparts specific electronic and steric properties that influence its reactivity and binding interactions. The ethoxy group also provides a distinct steric and electronic environment compared to similar compounds with different alkoxy groups.
Eigenschaften
CAS-Nummer |
918794-05-5 |
|---|---|
Molekularformel |
C14H18N3O4P |
Molekulargewicht |
323.28 g/mol |
IUPAC-Name |
(2S)-2-[[ethoxy(phenyl)phosphoryl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C14H18N3O4P/c1-2-21-22(20,12-6-4-3-5-7-12)17-13(14(18)19)8-11-9-15-10-16-11/h3-7,9-10,13H,2,8H2,1H3,(H,15,16)(H,17,20)(H,18,19)/t13-,22?/m0/s1 |
InChI-Schlüssel |
LJIUIJXOCWSKJS-JHAYDQECSA-N |
Isomerische SMILES |
CCOP(=O)(C1=CC=CC=C1)N[C@@H](CC2=CN=CN2)C(=O)O |
Kanonische SMILES |
CCOP(=O)(C1=CC=CC=C1)NC(CC2=CN=CN2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Cyclopentylmethyl)-1H-1,2,3-triazol-1-yl]-N-methyladenosine](/img/structure/B12922271.png)


![3-Butyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12922299.png)
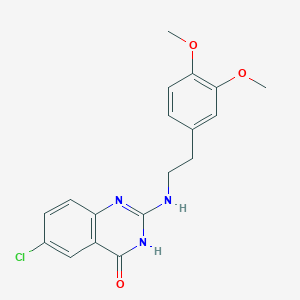
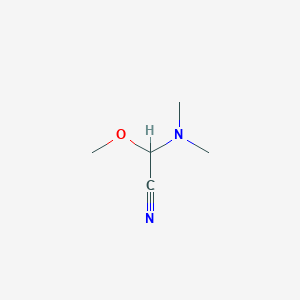
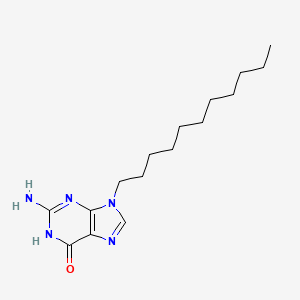
![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)
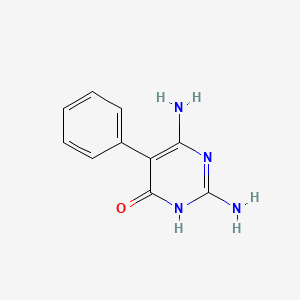



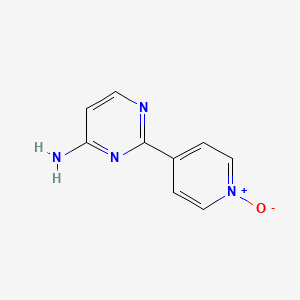
![6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12922352.png)
